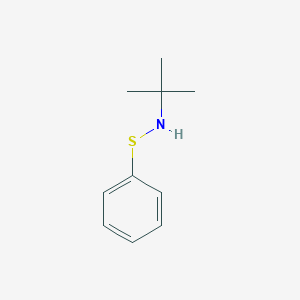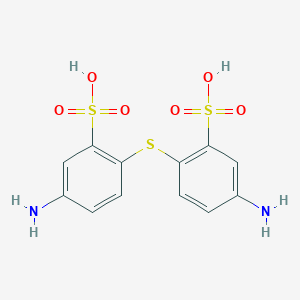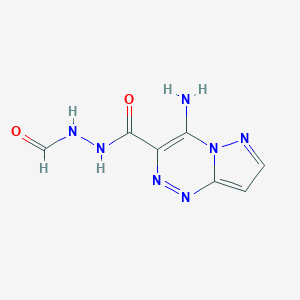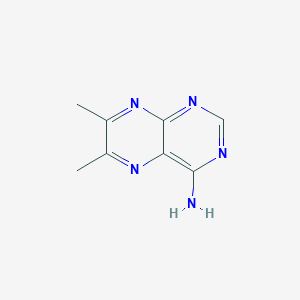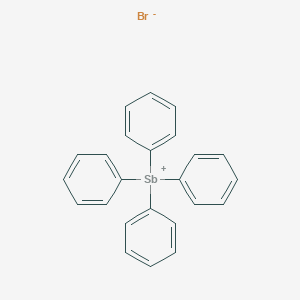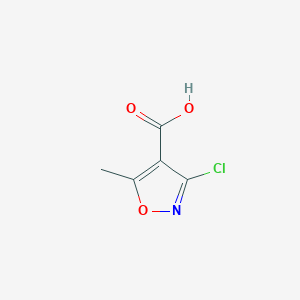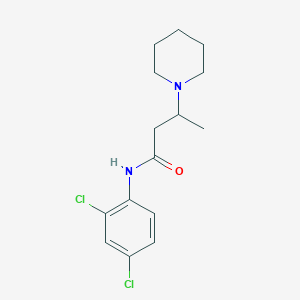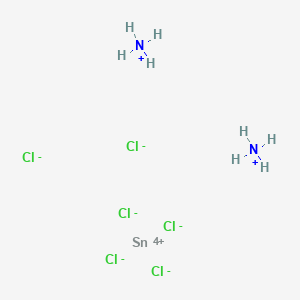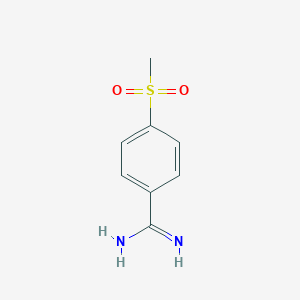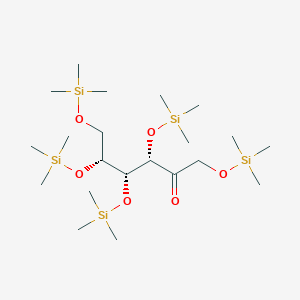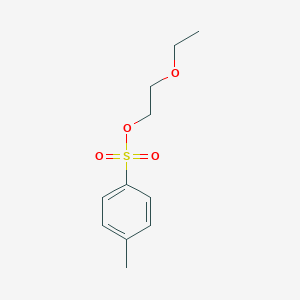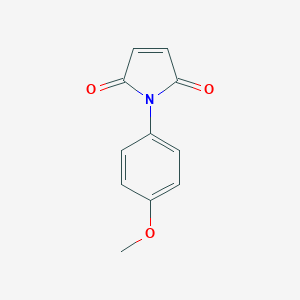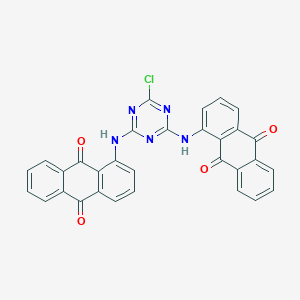
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone (CTA) is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. CTA is a bisanthraquinone derivative that is widely used in various fields of research, including medicinal chemistry, material science, and environmental science.
Scientific Research Applications
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has various applications in scientific research. In medicinal chemistry, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the growth of drug-resistant cancer cells. In material science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a dye to enhance the performance of organic solar cells. In environmental science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a sensitizer for the photocatalytic degradation of organic pollutants.
Mechanism Of Action
The mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is still under investigation. However, studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In addition, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to induce autophagy in cancer cells, which is a process that degrades damaged or dysfunctional cellular components.
Biochemical And Physiological Effects
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. In vivo studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits tumor growth in xenograft mouse models without causing significant toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its high potency and selectivity against cancer cells. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to be more effective than other anticancer agents, such as doxorubicin and cisplatin, in inhibiting the growth of cancer cells. However, one of the limitations of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. One direction is to explore the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to investigate the mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in more detail to identify potential targets for cancer therapy. Moreover, the development of new synthetic methods for 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone could lead to the discovery of more potent and selective derivatives. Finally, the application of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in other fields of research, such as material science and environmental science, could lead to the development of new technologies with improved performance and sustainability.
Conclusion:
In conclusion, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a synthetic molecule with diverse scientific research applications. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines and has various biochemical and physiological effects. However, the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is limited by its low solubility in water. There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone, including the exploration of its use in combination with other anticancer agents and the investigation of its mechanism of action in more detail.
Synthesis Methods
The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves the reaction of 2,6-dichloroanthraquinone with cyanuric chloride and sodium hydroxide. The resulting product is then reacted with 1,2-diaminobenzene to yield 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
properties
CAS RN |
17612-57-6 |
|---|---|
Product Name |
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone |
Molecular Formula |
C31H16ClN5O4 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
1-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H16ClN5O4/c32-29-35-30(33-21-13-5-11-19-23(21)27(40)17-9-3-1-7-15(17)25(19)38)37-31(36-29)34-22-14-6-12-20-24(22)28(41)18-10-4-2-8-16(18)26(20)39/h1-14H,(H2,33,34,35,36,37) |
InChI Key |
KHPBJIXNYDHOLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Other CAS RN |
17612-57-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



